
5-(2-(Methylthio)ethoxy)pyrimidin-2-amine
Übersicht
Wissenschaftliche Forschungsanwendungen
Synthesis in Heterocyclic Chemistry
The chemical compound 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine and its derivatives are primarily used in the field of heterocyclic chemistry for synthesis purposes. They serve as key intermediates in the synthesis of various heterocyclic compounds:
Synthesis of Dihydrohomopterin Analogs : Boyle, Hughes, and Khattab (1991) describe the use of a compound similar to 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine in synthesizing a diaminodihydrohomopterin, an analog of naturally occurring dihydrohomopterin (Boyle, Hughes, & Khattab, 1991).
Fungicidal Properties : Tumkevicius, Urbonas, and Vainilavicius (2013) have demonstrated the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids from 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile, which possess fungicidal properties (Tumkevicius, Urbonas, & Vainilavicius, 2013).
Formation of Novel Pyrimidines : Al‐Azmi (2005) describes the formation of novel pyrimidines and pyrimido[5,4-d]pyrimidines, which shows the versatility of compounds like 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine in heterocyclic chemistry (Al‐Azmi, 2005).
Utility in Poly-functionalized Cyanoiminopyrimidines Synthesis : Moustafa and Amer (2017) discuss the use of bis(methylthio)methylene malononitrile, a related compound, in the synthesis of new poly-functionalized cyanoiminopyrimidines, highlighting the compound's utility in creating complex molecular structures (Moustafa & Amer, 2017).
Synthesis of Molluscicidal Compounds : El-bayouki and Basyouni (1988) synthesized derivatives of pyrimidin-6-yl amino acids and 4,5-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids with significant molluscicidal properties, illustrating another potential application of similar compounds (El-bayouki & Basyouni, 1988).
Antitumor Properties : Grigoryan et al. (2008) studied the antitumor properties of synthesized compounds related to 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine, indicating its potential in medicinal chemistry for developing antitumor agents (Grigoryan et al., 2008).
Wirkmechanismus
Target of Action
The primary targets of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
Like other pyrimidine derivatives, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions .
Pharmacokinetics
Its lipophilicity (Log Po/w) is 2.02, suggesting it may have good membrane permeability .
Result of Action
The molecular and cellular effects of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine’s action are currently unknown. As research progresses, more information about the specific effects of this compound will likely become available .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine. Factors such as pH, temperature, and the presence of other molecules can affect its stability and activity. For instance, it is recommended to be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Eigenschaften
IUPAC Name |
5-(2-methylsulfanylethoxy)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-12-3-2-11-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXBGPBKYUSLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCOC1=CN=C(N=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(Methylthio)ethoxy)pyrimidin-2-amine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2584161.png)
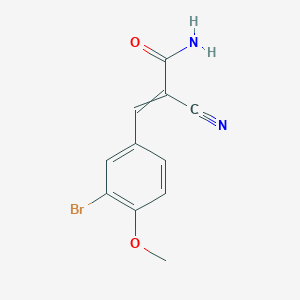
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2584164.png)
![(2E)-3-(2,5-dimethoxyphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2584168.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2584169.png)

![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]acetamide](/img/structure/B2584171.png)

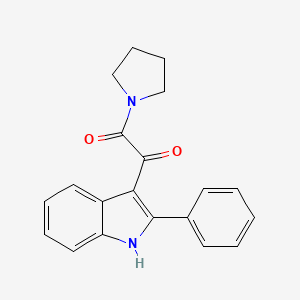
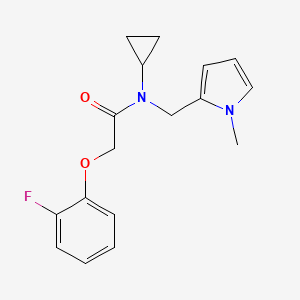
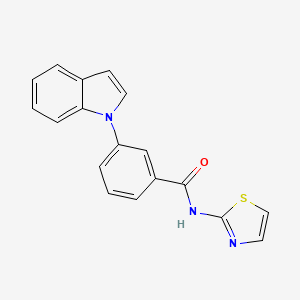
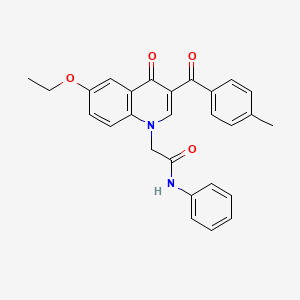
![2-Chloro-N-(3-ethyl-1-bicyclo[3.3.1]nonanyl)propanamide](/img/structure/B2584182.png)
![N-[4-(3-Fluoro-3-methylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2584183.png)